4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Overview
Description
H-1152 dihydrochloride, also known as H1152 2HCl, is a white to pale yellow crystalline solid. It falls into the category of selective Rho kinase (ROCK) inhibitors. Its chemical name is ®-(+)-2-Cyano-3-(3-(4-pyridyl)thieno[3,2-d]pyrimidin-6-yl)prop-2-enamide dihydrochloride . Let’s explore its various facets:
Mechanism of Action
Target of Action
H-1152 Dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK). It displays high selectivity over other protein kinases . The primary targets of H-1152 Dihydrochloride include ROCK2, PKA, PKC, PKG, Aurora A, and CaMK2 .
Mode of Action
H-1152 Dihydrochloride interacts with its targets by inhibiting their activity. The compound has a Ki value of 1.6 nM for ROCK, indicating a strong affinity for this target . The IC50 values for ROCK2, PKA, PKC, PKG, Aurora A, and CaMK2 are 0.0120 μM, 3.03 μM, 5.68 μM, 0.360 μM, 0.745 μM, and 0.180 μM, respectively . These values suggest that H-1152 Dihydrochloride can effectively inhibit these kinases at low concentrations.
Biochemical Pathways
The inhibition of ROCK and other kinases by H-1152 Dihydrochloride affects various biochemical pathways. For instance, the inhibition of ROCK can impact the regulation of smooth muscle contraction, cell motility, and cell proliferation . The specific effects on these pathways depend on the particular kinase being inhibited and the cellular context.
Pharmacokinetics
It is known that the compound is membrane-permeable , which suggests it can readily cross cell membranes to reach its intracellular targets. The compound’s solubility in water and DMSO may also influence its bioavailability.
Result of Action
The inhibition of ROCK and other kinases by H-1152 Dihydrochloride can lead to various molecular and cellular effects. For example, it has been shown to inhibit sulprostone-induced contractions in guinea pig aorta . It also displays proerectile effects in rats , suggesting a potential role in the regulation of vascular tone and erectile function.
Biochemical Analysis
Biochemical Properties
H-1152 Dihydrochloride is known for its high selectivity and potency as a ROCK inhibitor. It exhibits a Ki value of 1.6 nM and an IC50 value of 12 nM for ROCK2 . The compound also interacts with other protein kinases, albeit with much weaker affinity. For instance, it has IC50 values of 3.03 μM for PKA, 5.68 μM for PKC, 0.360 μM for PKG, 0.745 μM for Aurora A, and 0.180 μM for CaMKII . These interactions highlight the compound’s specificity towards ROCK over other kinases.
Cellular Effects
H-1152 Dihydrochloride influences various cellular processes by inhibiting ROCK activity. This inhibition affects cell contraction, motility, and proliferation. For example, it prevents the phosphorylation of MARCKS in cells stimulated by lysophosphatidic acid and inhibits EP3-stimulated nitric oxide formation . Additionally, H-1152 Dihydrochloride has been shown to prevent the fragmentation of apoptotic cells and relieve neuropathic pain . These effects underscore the compound’s role in modulating cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, H-1152 Dihydrochloride exerts its effects by binding to the ATP-binding site of ROCK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as MYPT1 and LIMK, which are involved in actin cytoskeleton organization and cell contraction . The compound’s high selectivity for ROCK over other kinases ensures that its effects are primarily mediated through ROCK inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-1152 Dihydrochloride have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Long-term studies have shown that H-1152 Dihydrochloride maintains its inhibitory effects on ROCK activity, although its potency may decrease slightly over extended periods. Additionally, the compound’s degradation products have not been found to exhibit significant biological activity, ensuring that its effects are primarily due to the intact compound .
Dosage Effects in Animal Models
The effects of H-1152 Dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROCK activity without causing significant adverse effects. At higher doses, H-1152 Dihydrochloride can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
H-1152 Dihydrochloride is involved in metabolic pathways related to ROCK signaling. It inhibits the phosphorylation of downstream targets such as MYPT1 and LIMK, which are critical for actin cytoskeleton organization . The compound’s interactions with other kinases, although weaker, suggest that it may also influence other signaling pathways, albeit to a lesser extent.
Transport and Distribution
H-1152 Dihydrochloride is a cell-permeable compound, allowing it to effectively enter cells and inhibit ROCK activity . The compound’s distribution within cells and tissues is facilitated by its interactions with transporters and binding proteins. These interactions ensure that H-1152 Dihydrochloride is localized to areas where ROCK activity is prevalent, thereby maximizing its inhibitory effects.
Subcellular Localization
The subcellular localization of H-1152 Dihydrochloride is primarily within the cytoplasm, where it interacts with ROCK and other kinases . The compound’s ability to inhibit ROCK activity in specific cellular compartments underscores its role in modulating localized cellular processes. Additionally, H-1152 Dihydrochloride’s interactions with other kinases suggest that it may also influence signaling pathways in other subcellular compartments, although to a lesser extent.
Chemical Reactions Analysis
The compound undergoes various reactions, including oxidation, reduction, and substitution. Here are some key points:
ROCK Inhibition: H-1152 selectively inhibits Rho-associated protein kinase (ROCK) with an impressive Ki value of 1.6 nM. ROCK2 is the primary target, with an IC50 of 12 nM.
Other Targets: It also mildly inhibits PKA, PKC, and MLCK (Ki values0.63 μM, 9.27 μM, and 10.1 μM, respectively).
Major Products: The exact products formed during these reactions are not explicitly documented, but further research may reveal additional insights.
Scientific Research Applications
H-1152 dihydrochloride has found applications across various scientific domains:
Cell Biology: Researchers use it to modulate cellular processes influenced by ROCK signaling pathways.
Cancer Research: Its impact on cell migration, invasion, and cytoskeletal dynamics makes it relevant in cancer studies.
Neuroscience: ROCK inhibition affects neuronal growth and plasticity.
Cardiovascular Research: It plays a role in vascular smooth muscle contraction.
Tissue Engineering: H-1152 contributes to tissue regeneration studies.
Comparison with Similar Compounds
While H-1152 is unique due to its selectivity for ROCK2, other related compounds include:
Alisertib (MLN8237): A potent Aurora kinase inhibitor.
Barasertib (AZD1152-HQPA): Another Aurora kinase inhibitor.
Tozasertib (VX-680): Targets Aurora kinases and Polo-like kinases.
ZM 447439: A kinase inhibitor with broader activity.
Properties
IUPAC Name |
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOPDSJOLUQULZ-GXKRWWSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880075 | |
Record name | H 1152 dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871543-07-6, 451462-58-1 | |
Record name | H 1152 dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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